molecular formula C15H23N3O3 B1429121 Val-Ala-PAB CAS No. 1343476-44-7

Val-Ala-PAB

Cat. No.: B1429121
CAS No.: 1343476-44-7
M. Wt: 293.36 g/mol
InChI Key: NNWYWNRCBPYLML-GWCFXTLKSA-N
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Description

Valine-Alanine-para-Aminobenzoic acid (Val-Ala-PAB) is a compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is primarily known for its role as a cleavable linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound consists of valine, alanine, and para-aminobenzoic acid, making it a versatile building block in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valine-Alanine-para-Aminobenzoic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The general synthetic route includes:

    Coupling of Valine and Alanine: This step involves the formation of a dipeptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Attachment of para-Aminobenzoic Acid: The dipeptide is then coupled with para-aminobenzoic acid using similar peptide coupling reagents.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of Valine-Alanine-para-Aminobenzoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids.

Chemical Reactions Analysis

Types of Reactions

Valine-Alanine-para-Aminobenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and para-aminobenzoic acid.

    Enzymatic Cleavage: It is sensitive to enzymatic cleavage by proteases such as cathepsin B, which is utilized in its role as a cleavable linker in ADCs.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Enzymatic Cleavage: Conducted under physiological conditions (pH 7.4, 37°C) using specific proteases.

Major Products

    Hydrolysis: Produces valine, alanine, and para-aminobenzoic acid.

    Enzymatic Cleavage: Results in the release of the drug payload in ADC applications.

Scientific Research Applications

Valine-Alanine-para-Aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and peptide-based drugs.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Integral component of ADCs, which are used in targeted cancer therapies to deliver cytotoxic drugs specifically to cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The primary mechanism of action of Valine-Alanine-para-Aminobenzoic acid in ADCs involves its cleavage by cathepsin B, an enzyme that is overexpressed in cancer cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The molecular targets and pathways involved include:

    Cathepsin B: Cleaves the Valine-Alanine-para-Aminobenzoic acid linker.

    Drug Payload: Once released, the payload interacts with its specific molecular targets, such as tubulin or DNA, to induce cell death.

Comparison with Similar Compounds

Valine-Alanine-para-Aminobenzoic acid can be compared with other cleavable linkers used in ADCs, such as:

    Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB): Similar in structure but uses citrulline instead of alanine. It is also cleaved by cathepsin B.

    Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB): Uses phenylalanine and lysine, providing different cleavage properties and stability.

Uniqueness

The uniqueness of Valine-Alanine-para-Aminobenzoic acid lies in its balance between stability and cleavability, making it an ideal linker for ADCs. Its specific cleavage by cathepsin B ensures targeted drug release, minimizing off-target effects and enhancing therapeutic efficacy.

Similar Compounds

  • Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB)
  • Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB)
  • Glycine-Phenylalanine-para-Aminobenzoic acid (Gly-Phe-PAB)

Biological Activity

Val-Ala-PAB (Valine-Alanine-p-aminobenzyl alcohol) is a dipeptide-based linker that has garnered attention in the field of antibody-drug conjugates (ADCs) due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, stability, and effectiveness in cancer therapy.

Overview of this compound

This compound serves as a cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells. The structure is characterized by a valine-alanine sequence, which is known for its stability and effective cleavage by lysosomal proteases. This feature enhances the therapeutic efficacy of the conjugated drug while minimizing systemic toxicity .

The biological activity of this compound is primarily attributed to its ability to undergo proteolytic cleavage. Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent directly into the target cell. This mechanism ensures that the drug exerts its effects precisely where needed, reducing damage to healthy tissues .

Stability and Cleavage Properties

Research indicates that this compound exhibits favorable stability profiles in biological environments. For instance, studies show that ADCs containing Val-Ala linkers maintain their integrity in circulation while ensuring effective drug release upon reaching target tissues. In comparative analyses, Val-Ala demonstrated better stability than other linkers like Val-Cit and Val-Lys .

Comparison of Linker Stability

Linker TypeStability in PlasmaCleavage RateTherapeutic Efficacy
Val-AlaHighModerateHigh
Val-CitModerateFastModerate
Val-LysLowSlowLow

Case Study 1: Anticancer Activity

In a study examining various ADCs with different linkers, those utilizing Val-Ala showed improved anticancer activity against human epidermoid carcinoma (A431) compared to counterparts with non-cleavable linkers. The results indicated that ADCs with Val-Ala could effectively deliver cytotoxic drugs at doses that elicited significant tumor regression .

Case Study 2: Comparative Analysis with Other Linkers

A comparative study evaluated the antiproliferative effects of ADCs incorporating Val-Ala versus those with Val-Cit and other linkers on ovarian cancer cells (A2780). The IC50 values for the Val-Ala conjugates ranged from 2.85–11.18 µM, showcasing superior efficacy compared to non-cleavable variants which exhibited significantly reduced activity .

Research Findings Summary

  • Protease Cleavage : The Val-Ala linker has been identified as an effective protease-cleavable group, allowing for efficient drug release in targeted therapies .
  • Therapeutic Applications : ADCs featuring Val-Ala have shown promise in clinical settings, particularly in treating acute myeloid leukemia (AML) and other malignancies .
  • Biological Activity : The biological activity of Alloc-Val-Ala-p-aminobenzyl alcohol is closely linked to its application in ADCs, enhancing treatment outcomes through targeted drug delivery.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWYWNRCBPYLML-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235155
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343476-44-7
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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